molecular formula C24H40N5O8P B1234559 tetradecanoyl-AMP

tetradecanoyl-AMP

Cat. No.: B1234559
M. Wt: 557.6 g/mol
InChI Key: BAGJLYSFNJZQIG-FGSUIDRYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetradecanoyl-AMP is a compound hypothesized to consist of a tetradecanoyl (C14 fatty acid) moiety linked to an adenosine monophosphate (AMP) group or aminomethylpropanol (AMP), depending on structural context. For instance:

  • If structured as a fatty acyl-adenylate, it may serve as an intermediate in lipid metabolism or a prodrug for nucleotide delivery .
  • If resembling STEARAMIDE AMP (a C18 fatty acid amide of aminomethylpropanol), it could function as a surfactant or cosmetic ingredient .

This article focuses on comparative analysis with structurally or functionally related compounds, leveraging data from analogous molecules.

Properties

Molecular Formula

C24H40N5O8P

Molecular Weight

557.6 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] tetradecanoate

InChI

InChI=1S/C24H40N5O8P/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(30)37-38(33,34)35-14-17-20(31)21(32)24(36-17)29-16-28-19-22(25)26-15-27-23(19)29/h15-17,20-21,24,31-32H,2-14H2,1H3,(H,33,34)(H2,25,26,27)/t17-,20-,21-,24-/m1/s1

InChI Key

BAGJLYSFNJZQIG-FGSUIDRYSA-N

SMILES

CCCCCCCCCCCCCC(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Tetradecanoyl-AMP and Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups CAS Number Applications/Sources
This compound Inferred C₁₇H₃₅NO₇P¹ Estimated 420.4¹ Fatty acyl, phosphate, nucleoside N/A Hypothesized metabolic intermediate
STEARAMIDE AMP C₂₂H₄₅NO₂ 355.6 Fatty amide, hydroxyl, tertiary alcohol 36284-86-3 Surfactant, cosmetic formulations
Adenosine Monophosphate (AMP) C₁₀H₁₄N₅O₇P 347.2 Nucleotide, phosphate, ribose 61-19-8 Biochemical signaling, energy transfer
2-Methylthio-AMP (2MeSAMP) C₁₁H₁₆N₅O₇PS 393.3 Thiomethyl, nucleotide 22140-20-1 Purinergic receptor modulation

¹ *Calculated for adenosine monophosphate conjugated with tetradecanoic acid (C14).

Key Observations:

Chain Length and Hydrophobicity: STEARAMIDE AMP (C18) exhibits higher hydrophobicity than this compound (C14), impacting solubility and surfactant efficacy. Longer chains enhance lipid bilayer interaction but reduce aqueous solubility . Fatty acyl-adenylates (e.g., myristoyl-AMP) are critical in enzymatic activation of fatty acids, where chain length dictates substrate specificity .

Functional Group Diversity :

  • STEARAMIDE AMP contains a tertiary alcohol and amide bond, enabling hydrogen bonding and stability in formulations .
  • 2MeSAMP modifies the adenine ring with a thiomethyl group, enhancing receptor binding affinity compared to unmodified AMP .

Biological Roles: Adenosine monophosphate (AMP) is a universal cellular energy carrier, while its acylated derivatives (e.g., this compound) may act as prodrugs or metabolic intermediates . Aminomethylpropanol-derived AMPs (e.g., STEARAMIDE AMP) are nonionic surfactants in cosmetics, validated for safety in concentrations ≤1% .

Physicochemical and Spectroscopic Data

Table 2: Comparative Spectroscopic Profiles

Compound IR Peaks (cm⁻¹) ¹³C NMR (ppm) Mass Spectra (m/z)
STEARAMIDE AMP 3300 (N-H), 1640 (C=O) 175 (C=O), 70 (C-OH) 355.6 [M+H]⁺
Adenosine Monophosphate 1250 (P=O), 1660 (C=N) 85 (ribose C1), 155 (adenine C8) 347.2 [M-H]⁻
2MeSAMP 2550 (S-CH₃), 1240 (P=O) 42 (S-CH₃), 150 (adenine) 393.3 [M+H]⁺
  • STEARAMIDE AMP : IR confirms amide bond formation, while ¹³C NMR distinguishes carbonyl and hydroxyl groups .
  • 2MeSAMP : Thiomethyl modification alters electronic properties, detectable via IR and mass shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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